molecular formula C11H11ClN2O B1324098 6-(2-Chloro-3-pyridyl)-6-oxohexanenitrile CAS No. 890100-78-4

6-(2-Chloro-3-pyridyl)-6-oxohexanenitrile

Cat. No.: B1324098
CAS No.: 890100-78-4
M. Wt: 222.67 g/mol
InChI Key: MNMRWNSHGDHXCB-UHFFFAOYSA-N
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Description

6-(2-Chloro-3-pyridyl)-6-oxohexanenitrile is an organic compound that features a pyridine ring substituted with a chlorine atom and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chloro-3-pyridyl)-6-oxohexanenitrile can be achieved through several methods. One common approach involves the reaction of 2-chloro-3-pyridinecarboxaldehyde with a suitable nitrile source under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the formation of the nitrile group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

6-(2-Chloro-3-pyridyl)-6-oxohexanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

6-(2-Chloro-3-pyridyl)-6-oxohexanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(2-Chloro-3-pyridyl)-6-oxohexanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-chloro-3-pyridylglyoxylate: Used as a pharmaceutical intermediate.

    2-Chloropyridine-3-boronic acid: Utilized in organic synthesis and as a reagent in cross-coupling reactions.

Uniqueness

6-(2-Chloro-3-pyridyl)-6-oxohexanenitrile is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-(2-chloropyridin-3-yl)-6-oxohexanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c12-11-9(5-4-8-14-11)10(15)6-2-1-3-7-13/h4-5,8H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMRWNSHGDHXCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)CCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641806
Record name 6-(2-Chloropyridin-3-yl)-6-oxohexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890100-78-4
Record name 6-(2-Chloropyridin-3-yl)-6-oxohexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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